Cas no 735209-98-0 (Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)-)

Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)- structure
735209-98-0 structure
Product Name:Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)-
CAS No:735209-98-0
MF:C7H9NO
MW:123.152461767197
CID:559590
PubChem ID:270465
Update Time:2025-04-19

Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)- Chemical and Physical Properties

Names and Identifiers

    • Methanol,1-(3,5-dimethyl-2H-pyrrol-2-ylidene)-
    • Methanol,(3,5-dimethyl-2H-pyrrol-2-ylidene)- (9CI)
    • 3,5-Dimethyl-2-formylpyrrol
    • 2-formyl-3,5-dimethylpyrrole
    • PYR9588
    • A4722
    • 3,5-Dimethylpyrrole-2-carboxaldehyde
    • 5-formyl-2,4-dimethyl-1H-pyrrole
    • AC-6173
    • NSC112886
    • AKOS001742253
    • AS-18210
    • CS-W007816
    • EN300-106740
    • 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde
    • NSC-112886
    • 3,5-dimethylpyrrol-2-carboxaldehyde
    • AM20090211
    • 735209-98-0
    • 1H-Pyrrole-2-carboxaldehyde, 3,5-dimethyl-
    • 3,5-dimethyl-1 H-pyrrole-2-carbaldehyde
    • (3,5-dimethyl-2h-pyrrol-2-ylidene)methanol
    • D3950
    • 3,5-Dimethyl-2-pyrrolecarboxaldehyde
    • PYR-9588
    • SCHEMBL21746
    • MFCD00111522
    • RDFZYUOHJBXMJA-UHFFFAOYSA-N
    • SY017689
    • W-206703
    • Methanol, (3,5-dimethyl-2H-pyrrol-2-ylidene)- (9CI)
    • 2199-58-8
    • SB62006
    • 2,4-dimethyl-5-formylpyrrole
    • PYR 9588
    • 3,5-dimethyl-pyrrole-2-carboxaldehyde
    • Z1741975759
    • 3,5-Dimethylpyrrole-2-carbaldehyde
    • FT-0602331
    • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
    • DTXSID40296965
    • 3,5-Dimethylpyrrole-2-carboxaldehyde, 95%
    • Inchi: 1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3
    • InChI Key: RDFZYUOHJBXMJA-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)C=C(C)N1

Computed Properties

  • Exact Mass: 123.068
  • Monoisotopic Mass: 123.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.9A^2
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.099
  • Melting Point: 90-91℃
  • Boiling Point: 237.3ºCat 760 mmHg
  • Flash Point: 103.2ºC
  • Refractive Index: 1.576
  • PSA: 32.86000
  • LogP: 1.44400
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